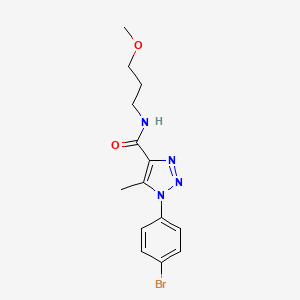
1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxypropyl group, and a triazole ring
Méthodes De Préparation
The synthesis of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the desired triazole derivative.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction, where a methoxypropyl halide reacts with the triazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group or the methoxypropyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the triazole ring to a dihydrotriazole.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and hydrolyzing agents (e.g., hydrochloric acid).
Applications De Recherche Scientifique
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, thereby exerting its effects on cellular functions.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: The presence of a fluorophenyl group may enhance the compound’s stability and alter its interaction with molecular targets.
1-(4-Methylphenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: The methylphenyl group may affect the compound’s lipophilicity and its ability to cross biological membranes.
The uniqueness of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17BrN4O2 |
|---|---|
Poids moléculaire |
353.21 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H17BrN4O2/c1-10-13(14(20)16-8-3-9-21-2)17-18-19(10)12-6-4-11(15)5-7-12/h4-7H,3,8-9H2,1-2H3,(H,16,20) |
Clé InChI |
WOBWQPVPOBZHNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)

![2-[(1,3-Dioxoisoindol-2-YL)oxy]-3-phenylpropanoic acid](/img/structure/B12503068.png)
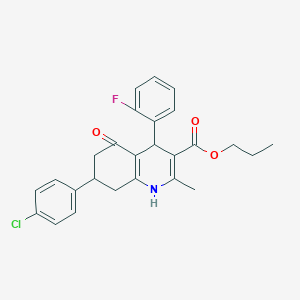
![7-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)heptanoic acid](/img/structure/B12503084.png)

![N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide](/img/structure/B12503092.png)
![1-{2-[(4-Bromo-3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503100.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
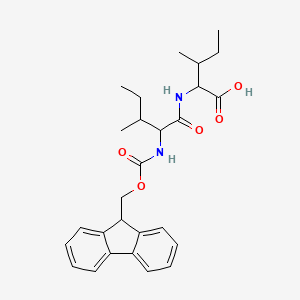
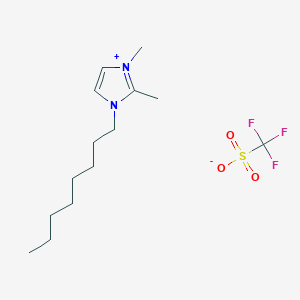
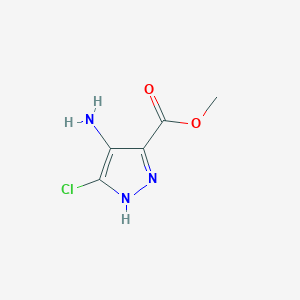
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12503127.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12503131.png)
